Methyl 3-(ethylcarbamoyl)benzoate

Vue d'ensemble

Description

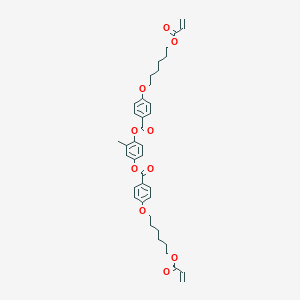

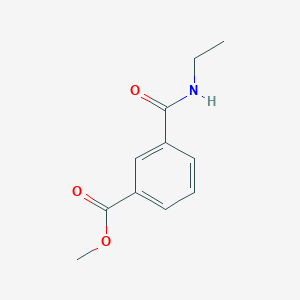

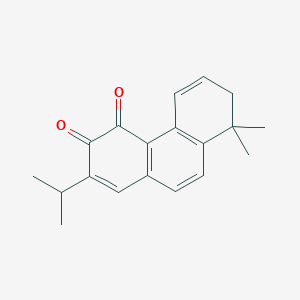

“Methyl 3-(ethylcarbamoyl)benzoate” is a chemical compound with the molecular formula C11H13NO3. It is a derivative of methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . The synthesis of esters like “Methyl 3-(ethylcarbamoyl)benzoate” can be achieved through carboxylic acids reacting with alcohols in the presence of an acid catalyst .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(ethylcarbamoyl)benzoate” is represented by the InChI code 1S/C11H13NO3/c1-3-12-10(13)8-5-4-6-9(7-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) .

Chemical Reactions Analysis

Esters like “Methyl 3-(ethylcarbamoyl)benzoate” can undergo various reactions. For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with organometallic compounds to form tertiary alcohols .

Physical And Chemical Properties Analysis

“Methyl 3-(ethylcarbamoyl)benzoate” has a molecular weight of 207.23 g/mol. More detailed physical and chemical properties may be available from suppliers or in safety data sheets .

Applications De Recherche Scientifique

Chemical Synthesis

“Methyl 3-(ethylcarbamoyl)benzoate” is used in the field of chemical synthesis . It is a compound prepared by reacting various benzoic acids with methanol using an acidic catalyst . The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .

Catalyst Research

This compound has been used in catalyst research. In a study, the solid acids of zirconium metal solids fixed with various substances were studied . Zirconium metal catalysts with fixed Ti had the best activity . The catalytic synthesis of a series of Methyl benzoate compounds using titanium zirconium solid acids was studied .

Pesticide Research

“Methyl 3-(ethylcarbamoyl)benzoate” is also related to pesticide research. Methyl benzoate, a compound similar to “Methyl 3-(ethylcarbamoyl)benzoate”, is a relatively new botanical insecticide that occurs naturally as a metabolite in plants . Its odor is an attractant to some insects . Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Mécanisme D'action

The mechanism of action of esters involves various steps. For example, the reaction of methyl benzoate with a Grignard reagent produces 3-phenyl-3-pentanol . This begins with a carbide nucleophile from the Grignard reagent reacting with the ester carbonyl carbon to form the tetrahedral intermediate .

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(ethylcarbamoyl)benzoate” was not found, it’s important to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar compounds . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors .

Orientations Futures

While specific future directions for “Methyl 3-(ethylcarbamoyl)benzoate” were not found, 2-naphthol, an important starting material in various organic transformations, has drawn great attention due to its attributes such as low cost, easy to handle, and eco-friendliness . This suggests potential future research directions in exploring the synthetic utility of similar compounds for the construction of diverse bioactive heterocyclic scaffolds .

Propriétés

IUPAC Name |

methyl 3-(ethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-12-10(13)8-5-4-6-9(7-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHDZWZUXLGRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155343 | |

| Record name | Benzoic acid, 3-((ethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(ethylcarbamoyl)benzoate | |

CAS RN |

126926-40-7 | |

| Record name | Benzoic acid, 3-((ethylamino)carbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-((ethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)

![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)